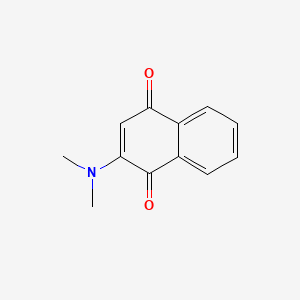

2-Dimethylamino-1,4-naphthoquinone

描述

Structure

3D Structure

属性

IUPAC Name |

2-(dimethylamino)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13(2)10-7-11(14)8-5-3-4-6-9(8)12(10)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDJBQCSKVSZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073291 | |

| Record name | 2-Dimethylamino-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2348-79-0 | |

| Record name | 2-(Dimethylamino)-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2348-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dimethylamino-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of Naphthoquinone Scaffolds in Chemical Biology

The 1,4-naphthoquinone (B94277) scaffold is a privileged structure in chemical biology and medicinal chemistry, with its significance rooted in nature. nih.govnih.gov These compounds are secondary metabolites found in a variety of plants, fungi, and bacteria. nih.gov Historically, natural naphthoquinones like juglone (B1673114), lawsone, and plumbagin (B1678898) have been used for centuries in traditional medicine for their diverse biological activities, including antimicrobial, antifungal, antiviral, and wound-healing properties. nih.govnih.gov

The core structure, a naphthalene (B1677914) ring fused to a quinone, is a key determinant of its biological activity. The quinone moiety is redox-active, meaning it can participate in electron transfer reactions within biological systems. This property is fundamental to many of their biological effects, which can include the generation of reactive oxygen species (ROS), interference with electron transport chains, and the alkylation of biological macromolecules like DNA and proteins. nih.gov The introduction of an amino group at the C-2 position of the 1,4-naphthoquinone ring has been shown to significantly modulate its physicochemical and biological properties. nih.gov

Overview of 2 Dimethylamino 1,4 Naphthoquinone in Contemporary Medicinal Chemistry

While the broader class of 2-amino-1,4-naphthoquinones has been extensively studied, research focusing specifically on 2-Dimethylamino-1,4-naphthoquinone is more niche but holds considerable interest. Its synthesis is often achieved through the reaction of 1,4-naphthoquinone (B94277) with dimethylamine (B145610).

The primary interest in this compound within contemporary medicinal chemistry stems from the well-documented biological activities of its close structural analogs. The introduction of the dimethylamino group, a small lipophilic moiety, can influence the compound's ability to cross cell membranes and interact with biological targets. Research on related 2-amino- and 2-dialkylamino-1,4-naphthoquinone derivatives has revealed a wide spectrum of pharmacological activities, particularly anticancer and antimicrobial effects.

Anticancer and Antimicrobial Potential

Studies on various 2-amino-1,4-naphthoquinone derivatives have consistently demonstrated their potential as anticancer agents. nih.govnih.govnih.govresearchgate.net These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. nih.govresearchgate.net The proposed mechanisms of action often involve the generation of intracellular reactive oxygen species (ROS), leading to cellular damage and death, as well as the inhibition of key enzymes involved in cancer cell proliferation. nih.govnih.gov

Similarly, the antimicrobial properties of 2-amino-1,4-naphthoquinone derivatives against a range of bacteria and fungi are well-documented. cabidigitallibrary.orgkoreascience.kr The introduction of different substituents on the amino group and the naphthoquinone ring allows for the fine-tuning of their antimicrobial spectrum and potency.

Table 1: Selected Biological Activities of 2-Amino-1,4-Naphthoquinone Derivatives

| Compound/Derivative Class | Biological Activity | Research Focus |

| 2-Arylamino-3-chloro-1,4-naphthoquinones | Potent antifungal activity against various fungal strains, including Candida albicans and Cryptococcus neoformans. Also showed promising antibacterial activity. cabidigitallibrary.org | Antifungal and antibacterial drug discovery. cabidigitallibrary.org |

| 2-Amino-1,4-naphthoquinone-benzamides | Excellent cytotoxic activity against breast cancer cell lines, often more potent than the standard drug cisplatin (B142131). nih.govnih.govresearchgate.net | Development of new cytotoxic agents for cancer therapy. nih.govnih.govresearchgate.net |

| 2-Chloro, 2-bromo, and 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives | Potent antibacterial and antifungal activities against Escherichia coli, Staphylococcus aureus, Candida albicans, and others. koreascience.kr | Evaluation of antimicrobial effects of various substituted naphthoquinones. koreascience.kr |

| General 2-Amino-1,4-naphthoquinone derivatives | Inhibition of DNA synthesis in cancer cells, activity against various bacteria and Plasmodium berghei. tandfonline.com | Broad-spectrum antimicrobial and anticancer applications. tandfonline.com |

This table is for illustrative purposes and highlights the activities of the broader class of compounds to which this compound belongs.

Research Imperatives for 2 Dimethylamino 1,4 Naphthoquinone Derivatives

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through several strategic approaches, ranging from classical nucleophilic substitution reactions to more contemporary catalyzed methods.

A common and straightforward method involves the reaction of a suitable leaving group at the C-2 position of the naphthoquinone ring with dimethylamine (B145610). For instance, 2-methoxy-1,4-naphthoquinone (B1202248) can serve as a precursor, where the methoxy (B1213986) group is displaced by dimethylamine in a nucleophilic substitution reaction. This reaction has been reported to proceed with good yields, providing a direct route to the desired product. researchgate.net In one study, the reaction of 2-methoxy-1,4-naphthoquinone with dimethylamine furnished this compound in a 95% yield. researchgate.net

Another classical approach utilizes a halogenated naphthoquinone as the starting material. The reaction of 2-bromo-1,4-naphthoquinone with a solution of dimethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF) leads to the formation of this compound. jst.go.jp This nucleophilic aromatic substitution is a fundamental transformation in quinone chemistry.

More contemporary methods often focus on improving reaction conditions, yields, and substrate scope. The conjugate addition of amines to 1,4-naphthoquinone (B94277) is a widely employed strategy. While primary amines readily add to 1,4-naphthoquinone to form 2-amino-1,4-naphthoquinones, the reaction with secondary amines like dimethylamine can also be facilitated. beilstein-journals.org The reaction of 1,2-naphthoquinone (B1664529) with primary amines has also been shown to yield 2-amino-1,4-naphthoquinone derivatives, representing a carbonyl transposition. beilstein-journals.org

Functionalization and Derivatization Strategies of the 1,4-Naphthoquinone Core

The this compound molecule possesses several reactive sites, allowing for a variety of functionalization and derivatization reactions. These transformations are crucial for the development of new compounds with tailored properties.

Introduction of Varied Amino and Alkylamino Substituents

The synthesis of a diverse library of 2-amino-1,4-naphthoquinone derivatives is a significant area of research. This is typically achieved by reacting 1,4-naphthoquinone or its 2-substituted derivatives with a wide range of primary and secondary amines. For example, various 2-phenylamino-1,4-naphthoquinone derivatives have been synthesized by reacting 1,4-naphthoquinone with substituted anilines in methanol (B129727). griffith.edu.auscielo.br The reaction conditions, such as the use of catalysts like cerium(III) chloride, can influence the outcome and efficiency of these amination reactions. mdpi.com The synthesis of 2-dialkylamino-1,4-naphthoquinone derivatives has been accomplished through the nucleophilic substitution of 2-methoxy-1,4-naphthoquinones with various secondary amines. researchgate.net

| Amine | Product | Yield (%) | Reference |

| Dimethylamine | This compound | 95 | researchgate.net |

| p-Chloroaniline | 2-(4-Chlorophenylamino)-1,4-naphthoquinone | - | griffith.edu.au |

| p-Bromoaniline | 2-(4-Bromophenylamino)-1,4-naphthoquinone | - | griffith.edu.au |

| p-Nitroaniline | 2-(4-Nitrophenylamino)-1,4-naphthoquinone | - | griffith.edu.au |

| p-Methylaniline | 2-(p-Tolylamino)-1,4-naphthoquinone | - | griffith.edu.au |

| Piperidine | 2-(Piperidin-1-yl)-1,4-naphthoquinone | - | researchgate.net |

| Morpholine | 2-(Morpholin-4-yl)-1,4-naphthoquinone | - | researchgate.net |

Halogenation and Alkoxylation Approaches

The introduction of halogen atoms onto the 2-amino-1,4-naphthoquinone scaffold can significantly modify its chemical and physical properties. A direct approach involves the halogenation of a pre-formed 2-amino-1,4-naphthoquinone. For instance, 3-bromo-2-(dimethylamino)naphthalene-1,4-dione has been synthesized from 2-bromonaphthalene-1,4-dione (B50910) and dimethylamine, followed by further reactions. jst.go.jp The synthesis of 2-amino-3-chloro-1,4-naphthoquinone has also been reported, which can then be further derivatized. sphinxsai.com

Alkoxylation, the introduction of an alkoxy group, is another important functionalization strategy. While direct alkoxylation of this compound is not extensively documented, the synthesis of 2-alkoxy-1,4-naphthoquinone derivatives has been achieved, which could potentially be starting materials for amination reactions. nih.gov The reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with alkoxymethyl chlorides can lead to O-alkylated products, demonstrating a method for introducing alkoxy groups onto the naphthoquinone ring.

Mannich Reactions and Multicomponent Synthesis

Mannich reactions are a powerful tool for the C-alkylation of compounds containing an acidic proton. In the context of naphthoquinones, the Mannich reaction is most commonly performed with lawsone (2-hydroxy-1,4-naphthoquinone), an aldehyde, and a primary or secondary amine to yield 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones. researchgate.netacs.orgnih.gov This three-component reaction introduces an aminomethyl group at the C-3 position of the naphthoquinone ring. While this reaction does not directly start from this compound, it represents a key strategy for functionalizing the 1,4-naphthoquinone core with aminoalkyl moieties.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of complex heterocyclic systems fused to the 1,4-naphthoquinone core. For example, a three-component reaction of isorhodanine, an aldehyde, and 1,4-naphthoquinone can be used to synthesize thiopyrano[2,3-d]thiazole derivatives. mdpi.com Another example is the synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives from 1,4-naphthoquinone, 4-aminobenzoic acid, and various amines in a multicomponent fashion. nih.gov

Synthesis of Fused Heterocyclic Systems

2-Amino-1,4-naphthoquinones are valuable precursors for the synthesis of a wide variety of fused heterocyclic systems. nih.gov The amino group and the adjacent C-3 position of the quinone ring can act as a binucleophilic system, allowing for the construction of five- or six-membered nitrogen-containing rings.

One strategy involves the reaction of 2-amino-1,4-naphthoquinone with bifunctional reagents. For example, reaction with o-phenylenediamine (B120857) can lead to the formation of benzo[a]phenazine (B1654389) derivatives. tsijournals.com The reaction of 2-amino-1,4-naphthoquinone with aldehydes can lead to the formation of 1H-2,4-dihydronaphtho[2,3-d] jst.go.jpnih.govoxazine-5,10-diones under acidic conditions.

A more advanced strategy for synthesizing fused heterocycles involves a Sonogashira coupling of a halogenated 2-amino-1,4-naphthoquinone with a terminal acetylene, followed by a tandem addition-elimination and intramolecular cyclization. For instance, 3-bromo-2-(dimethylamino)naphthalene-1,4-dione can be coupled with a terminal acetylene, and the resulting product can then undergo cyclization to form various heterocycle-fused naphthoquinones. jst.go.jp

| Reactants | Product Type | Reference |

| 2-Amino-1,4-naphthoquinone, o-phenylenediamine | Benzo[a]phenazine | tsijournals.com |

| 2-Amino-1,4-naphthoquinone, Aldehydes (acidic) | 1H-2,4-dihydronaphtho[2,3-d] jst.go.jpnih.govoxazine-5,10-dione | |

| 3-Bromo-2-(dimethylamino)naphthalene-1,4-dione, Terminal acetylene | Heterocycle-fused naphthoquinone | jst.go.jp |

| Isorhodanine, Aldehyde, 1,4-Naphthoquinone | Thiopyrano[2,3-d]thiazole | mdpi.com |

Design and Synthesis of Metal Complexes of this compound Derivatives

The ability of the 1,4-naphthoquinone scaffold and its derivatives to coordinate with metal ions has led to the development of a variety of metal complexes. The carbonyl oxygens and the amino group of 2-amino-1,4-naphthoquinone derivatives can act as coordination sites.

The synthesis of metal complexes typically involves the reaction of a 2-amino-1,4-naphthoquinone derivative with a metal salt in a suitable solvent. For example, metal complexes of 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) and its acyl derivatives with Ni(II), Cr(III), Fe(III), Cu(II), and Co(II) have been synthesized and characterized. researchgate.netresearchgate.net In these complexes, the coordination can occur through the oxygen and nitrogen atoms. researchgate.net

Similarly, Co(II), Ni(II), and Cu(II) complexes of 2-acetyl- and 2-formyl-3-amino-1,4-naphthoquinone have been prepared. scirp.org The synthesis of copper(I) and silver(I) complexes containing triphenylphosphine (B44618) and thiosemicarbazide (B42300) ligands with a 1,4-naphthoquinone moiety has also been reported. acs.org These studies demonstrate the versatility of 2-amino-1,4-naphthoquinone derivatives as ligands in coordination chemistry.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The growing emphasis on environmentally benign chemical processes has spurred research into sustainable methods for synthesizing this compound and related derivatives. researchgate.net Traditional synthetic routes often involve lengthy procedures and the use of hazardous materials. In contrast, green chemistry approaches aim to reduce waste, use less toxic reagents and solvents, and improve energy efficiency.

Key strategies in the sustainable synthesis of aminonaphthoquinones include the use of alternative energy sources like microwave irradiation, the application of greener catalysts, and the exploration of solvent-free or more environmentally friendly solvent systems. nih.govnih.gov These methods not only align with the principles of green chemistry but can also offer advantages such as shorter reaction times and higher yields.

One notable advancement is the use of microwave-assisted organic synthesis. nih.govmdpi.com This technique provides a more sustainable alternative to conventional heating, often leading to significantly reduced reaction times and improved energy efficiency. For instance, the synthesis of 2-substituted-1,4-naphthoquinone derivatives has been successfully achieved using a microwave-assisted protocol. nih.govmdpi.com In one optimized method, the reaction between 1,4-naphthoquinone and alkyl amines was carried out under microwave irradiation (200 W) at 150 °C for just 5 minutes in acetonitrile. nih.gov

Another green approach involves the use of environmentally benign catalysts. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), a green Lewis acid catalyst, has been employed in the amination of quinones. nih.govsemanticscholar.org The synthesis of related aminonaphthoquinones has been performed by dissolving 1,4-naphthoquinone and the catalyst in ethanol, followed by the addition of the amine. semanticscholar.org Furthermore, some syntheses can be performed under mild, room-temperature conditions. For example, 2-(N,N'-dimethylamino)-1,4-naphthoquinone has been synthesized with a 95% yield by reacting a 2-methoxy derivative of naphthoquinone with dimethylamine in methanol at room temperature. researchgate.net

Solvent-free reactions represent another frontier in the green synthesis of naphthoquinone derivatives. Although specifically detailed for the nitration of related compounds, the principle of using a solid-state reaction with a catalyst like oxalic acid at elevated temperatures points towards future possibilities for synthesizing the title compound with minimal solvent waste. semanticscholar.orgresearchgate.net

The following table summarizes various sustainable synthetic approaches for 2-amino-1,4-naphthoquinone derivatives, highlighting the green chemistry principles applied.

| Starting Material | Reagent/Catalyst | Solvent | Method | Reaction Time | Yield (%) | Green Principle(s) | Reference |

| 1,4-Naphthoquinone | Aryl amines / CaCO₃ (aq) | Acetonitrile | Microwave (200W, 150°C) | 5 min | 57-80 | Alternative Energy Source, Time Efficiency | nih.govmdpi.com |

| 1,4-Naphthoquinone | Alkyl amines | Acetonitrile | Microwave (200W, 150°C) | 5 min | N/A | Alternative Energy Source, Time Efficiency | nih.gov |

| 2-Methoxy-1,4-naphthoquinone | Dimethylamine | Methanol | Stirring at Room Temp. | N/A | 95 | Mild Conditions, High Yield | researchgate.net |

| 1,4-Naphthoquinone | Anilines / CeCl₃·7H₂O | Ethanol | Stirring | 4-72 h | N/A | Green Catalyst | semanticscholar.org |

| 3-R-2-(phenylamino)-1,4-naphthoquinone | Oxalic acid / NaNO₃ | Solvent-free | Heating (80°C) | 6 h | N/A | Solvent-free Conditions | semanticscholar.orgresearchgate.net |

Antineoplastic and Antiproliferative Activities

Derivatives of 2-amino-1,4-naphthoquinone have demonstrated notable effects against various cancer cell lines, showcasing their potential as anticancer agents. These activities are often attributed to their ability to induce cell death and inhibit cell proliferation through various molecular mechanisms.

Numerous studies have documented the cytotoxic effects of 2-amino-1,4-naphthoquinone derivatives against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

For instance, a series of newly synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives were evaluated for their cytotoxic activities against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. nih.gov All the synthesized compounds exhibited greater potency than the standard drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov Notably, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were exceptionally potent against this cell line, with IC50 values of 0.4 µM, making them 78.75 times more potent than cisplatin. nih.gov Compound 5e also demonstrated significant activity against HT-29 cells, being 50.8 times more active than cisplatin. nih.gov

In another study, a series of 1,4-naphthoquinone derivatives with two amino substituents were synthesized and tested against four cancer cell lines: HepG2 (liver cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and PC-3 (prostate cancer). nih.gov Several of these compounds, including 5a, 5b, 5i, 5l, 5m, 5p, and 5t , displayed remarkable antitumor ability with IC50 values below 10 µM. nih.gov Compound 5i , in particular, showed significant cytotoxicity against the A549 cell line with an IC50 of 6.15 µM. nih.gov

Furthermore, a series of 2-phenylamino-3-acyl-1,4-naphtoquinones were evaluated for their in vitro antiproliferative activities against DU-145 (prostate cancer), MCF-7 (breast cancer), and T24 (bladder cancer) cells. mdpi.com Compounds 4 and 11 from this series displayed the highest antiproliferative activity against the three cancer cell lines. mdpi.com The IC50 values for some of these derivatives ranged from 0.82 to 21.66 μM. mdpi.com

Similarly, fluorosulfate (B1228806) derivatives of 1,4-naphthoquinone have shown pronounced cytotoxic effects against PC-3 (prostate adenocarcinoma), SKOV-3 (ovarian cancer), MCF-7 (breast cancer), and Jurkat (T-cell leukemia) cell lines, with their inhibitory effects on tumor cell growth significantly exceeding that of cisplatin. mdpi.com

The following table summarizes the cytotoxic activities of selected 2-amino-1,4-naphthoquinone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5e | MDA-MB-231 | 0.4 | nih.gov |

| 5l | MDA-MB-231 | 0.4 | nih.gov |

| 5i | A549 | 6.15 | nih.gov |

| 5a | A549, PC-3, K562, HepG2 | <10 | nih.gov |

| 5b | A549, PC-3, K562, HepG2 | <10 | nih.gov |

| 5l | A549, PC-3, K562, HepG2 | <10 | nih.gov |

| 5m | A549, PC-3, K562, HepG2 | <10 | nih.gov |

| 5p | A549, PC-3, K562, HepG2 | <10 | nih.gov |

| 5t | A549, PC-3, K562, HepG2 | <10 | nih.gov |

| 4 | DU-145, MCF-7, T24 | 0.82 - 21.66 | mdpi.com |

| 11 | DU-145, MCF-7, T24 | 0.82 - 21.66 | mdpi.com |

The antiproliferative effects of 2-amino-1,4-naphthoquinone derivatives are often linked to their ability to modulate key cellular processes, leading to cell cycle arrest and induction of apoptosis (programmed cell death).

For example, a study on novel 2-amino-1,4-naphthoquinone derivatives revealed that compound 5i induced autophagy in A549 lung cancer cells. nih.gov This process of cellular self-digestion was evidenced by the regulation of LC3 proteins, which are associated with autophagy. nih.govmdpi.com This suggests that autophagy could be a potential anti-tumor target for this class of compounds. nih.gov

In another investigation, 2-amino-1,4-naphthoquinone-benzamide derivatives 5f and 5l were found to dose-dependently increase the percentage of sub-G1 cells, which is indicative of apoptosis. nih.gov The induction of apoptosis by the most potent new compounds (5e, 5f, 5g, and 5l ) was further confirmed through morphological examination using Hoechst 33258 staining. nih.gov

Furthermore, some 2-acyl-1,4-naphthohydroquinones have been shown to induce apoptosis in leukemia/lymphoma cells. utrgv.edu The mechanism involves the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. utrgv.edu This activation is preceded by mitochondrial depolarization, suggesting the involvement of the intrinsic apoptosis pathway. utrgv.edu

The antiproliferative actions of another derivative, 2-decylamino-5,8-dimethoxy-1,4-naphthoquinone (2-decylamino-DMNQ), were investigated in vascular smooth muscle cells. nih.govosti.gov This compound was found to inhibit DNA synthesis by arresting the cell cycle at the G0/G1 phase. nih.govosti.gov This was associated with the suppression of pRb phosphorylation and a decrease in the expression of proliferating cell nuclear antigen (PCNA), along with the downregulation of cell cycle regulatory factors like cyclin D1/E and CDK 2/4. nih.govosti.gov

Antimicrobial Properties

In addition to their anticancer potential, 2-amino-1,4-naphthoquinone derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and parasites.

Several studies have highlighted the antibacterial potential of 2-amino-1,4-naphthoquinone derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy. mdpi.com

A series of 2-amino-1,4-naphthoquinone derivatives (NQA-NQF) were synthesized and evaluated against four Gram-positive strains (Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus) and five Gram-negative strains (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, and a β-lactamase positive Klebsiella pneumoniae). scielo.brresearchgate.net

Among these, NQF was the most active derivative, exhibiting a MIC of 31.2 µg/mL against the β-lactamase positive K. pneumoniae. scielo.brNQA was particularly effective against the Gram-positive bacteria S. aureus and B. cereus, with a MIC of 31.2 µg/mL for both. scielo.br The derivatives NQC and NQF showed better activity than NQA against the Gram-positive bacteria B. subtilis and E. faecalis, with a MIC of 62.5 µg/mL in both cases. scielo.br

Another study on a new class of naphthoquinone hybrids containing phenylamino-phenylthio moieties reported moderate to good antibacterial activity against S. aureus and E. coli. nih.gov Several of the synthesized compounds were most active against S. aureus with MIC values ranging from 31.25 to 62.5 μg/mL, and against E. coli with MIC values of 31.25–62.5 μg/mL. nih.gov

The following table presents the MIC values of selected 2-amino-1,4-naphthoquinone derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| NQF | Klebsiella pneumoniae (β-lactamase +) | 31.2 | scielo.br |

| NQA | Staphylococcus aureus | 31.2 | scielo.br |

| NQA | Bacillus cereus | 31.2 | scielo.br |

| NQC | Bacillus subtilis | 62.5 | scielo.br |

| NQC | Enterococcus faecalis | 62.5 | scielo.br |

| NQF | Bacillus subtilis | 62.5 | scielo.br |

| NQF | Enterococcus faecalis | 62.5 | scielo.br |

| 5e, 5f, 5i, 5k, 5q | Staphylococcus aureus | 31.25 - 62.5 | nih.gov |

| 5a, 5f, 5o, 5s, 5u | Escherichia coli | 31.25 - 62.5 | nih.gov |

The antimicrobial spectrum of 2-amino-1,4-naphthoquinone derivatives extends to fungi and parasites. Studies have shown their potential in combating various fungal infections and parasitic diseases.

In terms of antifungal activity, a study investigating various 1,4-naphthoquinone derivatives found that 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ ) exhibited prominent antifungal activity against opportunistic yeasts and dermatophytes, with MIC values ranging from <1.56 to 6.25 µg/mL. nih.govresearchgate.net The likely mechanism of action involves interference with fungal membrane permeability. researchgate.net Another derivative, 2-methoxynaphthalene-1,4-dione (2-MNQ ), also demonstrated antifungal activity against Cryptococcus spp. with MIC values between 3.12 and 12.5 µg/mL. nih.gov

Regarding antiparasitic activity, a series of imido-substituted 1,4-naphthoquinone analogs were developed and showed potent antitrypanosomal properties against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov All eleven of the imido-naphthoquinone analogs (IMDNQ1-IMDNQ11) were more potent than the clinically used drug nifurtimox, with IC50 values ranging from 0.7 µM to 6.1 µM. nih.gov

The potential of 2-amino-1,4-naphthoquinone derivatives as antimalarial and antitrypanosomal agents has been a subject of significant research.

A class of naphthoquinone derivatives was reported to have a promising anti-trypanosomatid profile. plos.orged.ac.ukfairdomhub.org The lead compound of this series, 2-phenoxy-1,4-naphthoquinone (B6 ), exhibited an ED50 of 80 nM against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. plos.orged.ac.ukfairdomhub.org Further investigation revealed a multi-target mechanism of action for B6, including the inhibition of glycosomal glycerol (B35011) kinase and glycosomal glyceraldehyde-3-phosphate dehydrogenase, as well as the generation of oxygen radicals. plos.orged.ac.ukfairdomhub.org

As mentioned previously, imido-substituted 1,4-naphthoquinone derivatives have shown significant activity against Trypanosoma cruzi. nih.gov Notably, compounds IMDNQ1 , IMDNQ2 , IMDNQ3 , and IMDNQ10 displayed high selectivity indices, indicating they are more effective at inhibiting the parasite's growth than causing toxicity to mammalian cells. nih.gov For instance, IMDNQ10 had a selectivity index of 275.3, being potent against T. cruzi (IC50 of 2.23 µM) while showing low cytotoxicity to mouse fibroblast cells. nih.gov

Enzyme and Receptor Modulatory Effects

The interaction of this compound with various enzymatic and receptor pathways is a key area of investigation. While specific data for this exact compound is limited in some areas, research on closely related 2-amino-1,4-naphthoquinone derivatives provides valuable insights into its potential modulatory effects.

Extensive research has been conducted on the inhibitory effects of naphthoquinone derivatives on a variety of enzymes. However, specific inhibitory data for this compound against several key enzymes remains to be fully elucidated.

Tyrosinase: While anilino-1,4-naphthoquinones have been identified as potent inhibitors of mushroom tyrosinase, with some derivatives showing greater inhibition than the standard inhibitor kojic acid, specific IC50 values for this compound are not readily available in current scientific literature. nih.govnih.gov One study on anilino-1,4-naphthoquinones reported IC50 values for tyrosinase inhibition ranging from 138 to 151.13 µM for the most active compounds. nih.gov

Cholinesterases: The investigation of 2-substituted-1,4-naphthoquinone derivatives has revealed a general decrease in inhibitory activity against acetylcholinesterase (AChE) compared to the parent 1,4-naphthoquinone. mdpi.com In contrast, 4-substituted-1,2-naphthoquinone derivatives showed increased inhibitory potential. mdpi.com Specific IC50 values for the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound have not been reported.

Monoamine Oxidase (MAO): 1,4-Naphthoquinones have been documented as inhibitors of both MAO-A and MAO-B. nih.gov For instance, 2,3,6-trimethyl-1,4-naphthoquinone acts as a competitive, non-selective MAO inhibitor. mdpi.com Shikonin, another related compound, inhibits both MAO-A and MAO-B with IC50 values of 1.50 µM and 1.01 µM, respectively. nih.gov However, specific inhibitory concentrations for this compound against MAO-A and MAO-B are not currently available.

Cysteine Proteases: 1,4-Naphthoquinone derivatives with substitutions at the C-2 position have been shown to be irreversible inhibitors of cysteine proteases like papain and cathepsin B. dntb.gov.uanih.gov The mechanism of inhibition is believed to involve the arylation of essential thiol groups in the enzyme's active site. Detailed kinetic studies on the inhibition of cysteine proteases specifically by this compound are lacking.

Urease: The inhibition of urease by naphthoquinones is an area of active research. Studies on 2,3-dichloro-1,4-naphthoquinone have shown it to be a time- and concentration-dependent inactivator of jack bean urease. nih.gov The proposed mechanism involves both the arylation of sulfhydryl residues and the generation of reactive oxygen species. nih.gov Similarly, juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) is a potent urease inhibitor, while lawsone (2-hydroxy-1,4-naphthoquinone) shows significantly less activity, suggesting that the position of substituents on the naphthoquinone ring is crucial for its inhibitory effect. nih.gov Specific data on the urease inhibitory activity of this compound is not yet published.

More specific research has been conducted on the inhibitory effects of 2-amino-1,4-naphthoquinone derivatives on key signaling proteins involved in cancer progression, namely STAT3 and EGFR.

STAT3 Dimerization: Certain 2-amino-1,4-naphthoquinone derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.com One such derivative, a 2-amino-1,4-naphthoquinone amide-oxime (compound NK3), was found to effectively suppress the nuclear translocation of STAT3, a critical step in its activation. mdpi.comnih.gov This inhibition of STAT3 function is a promising avenue for anticancer drug development. The direct binding of these derivatives to the STAT3 protein has been confirmed through surface plasmon resonance analysis. mdpi.com

EGFR Tyrosine Kinase: A series of anilino-1,4-naphthoquinone derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.govdntb.gov.uanih.gov Several of these compounds exhibited nanomolar IC50 values, with the most potent derivative showing a four-fold higher potency than the established EGFR inhibitor, erlotinib. nih.govnih.govdntb.gov.uanih.gov The mechanism of inhibition is believed to involve the interaction of the naphthoquinone scaffold within the ATP-binding pocket of the EGFR kinase domain. nih.govresearchgate.net While these findings are for anilino-derivatives, they suggest that the 2-amino-1,4-naphthoquinone core is a promising scaffold for the development of EGFR inhibitors. Specific IC50 values for this compound are needed to confirm its activity.

Table 1: Inhibitory Activity of Selected Anilino-1,4-Naphthoquinone Derivatives against EGFR Tyrosine Kinase

| Compound | Substitution Pattern | IC50 (nM) |

| Compound 3 | 4-methyl on aniline ring | 3.96 |

| Compound 8 | 4-nitro on aniline ring | 11.42 |

| Compound 10 | 3-nitro on aniline ring | 18.64 |

| Erlotinib | Reference Drug | 16.17 |

Data sourced from a study on anilino-1,4-naphthoquinone derivatives. nih.gov

Currently, there is a lack of published scientific data specifically detailing the modulatory effects of this compound on allergy-related enzymes such as β-hexosaminidase and hyaluronidase. Further research is required to explore this potential pharmacological activity.

Antioxidant and Anti-inflammatory Biological Activities

The antioxidant and anti-inflammatory properties of naphthoquinones are well-documented, and these activities are often attributed to their redox-active quinone moiety.

Antioxidant Activity: The antioxidant potential of various 2-phenylamino-1,4-naphthoquinone derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. nih.gov Studies on naphthoquinone-enriched extracts have also demonstrated their ability to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. nih.govnih.gov However, specific IC50 values for the antioxidant activity of this compound in these standard assays are not currently available in the literature.

Anti-inflammatory Activity: The anti-inflammatory effects of 1,4-naphthoquinone derivatives have been linked to their ability to inhibit the production of pro-inflammatory mediators. For instance, certain synthetic 1,4-naphthoquinone thioglucoside derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cells by blocking P2X7 purinergic receptors. nih.govnih.govnih.govresearchgate.net The inhibition of nitric oxide (NO) production is another key indicator of anti-inflammatory potential. While the anti-inflammatory activity of many phytochemicals is linked to NO inhibition, specific data on the effect of this compound on nitric oxide production is not yet available. nih.gov

Structure Activity Relationships Sar and Rational Molecular Design

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of 1,4-naphthoquinone (B94277) derivatives is highly sensitive to the nature and placement of substituents on the core ring structure. The 1,4-naphthoquinone scaffold itself is a crucial element for various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects nih.govnih.gov.

Research has demonstrated that substitutions at the C2 and C3 positions of the naphthoquinone ring can significantly modulate antiproliferative activity. While mono-substitution at either the R² or R³ position tends to increase activity, di-substitution at both positions often leads to a decrease in potency nih.gov. The introduction of halogen atoms has been identified as a critical factor for maintaining biological potency rsc.org. For instance, in a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, the m-acetylphenylamino derivative demonstrated potent cytotoxic activity against several cancer cell lines elsevierpure.com.

Furthermore, the incorporation of an imidazole ring into the naphthoquinone structure has been shown to enhance both potency and selectivity rsc.org. The rigidity of the molecule also plays a role; increasing rigidity by introducing an extra fused ring can lead to increased selectivity and potency, likely by reducing the entropic energy cost of binding to a target rsc.org. Conversely, large terminal groups attached to a pendent amine ring are generally not suitable for modifications aimed at enhancing both potency and selectivity rsc.org.

Studies on other natural and semi-synthetic naphthoquinones have revealed strong inhibitory effects from acyl derivatives introduced at the 5-position and alkyl derivatives with modifications at the 2-position of the naphthoquinone scaffold core.ac.uk. The diverse biological activities of 1,4-naphthoquinones are often linked to their ability to accept electrons and generate reactive oxygen species, a process that can be fine-tuned by the electronic properties of their substituents nih.govmdpi.commdpi.com.

| Compound Modification | Position of Modification | Effect on Biological Potency | Reference |

|---|---|---|---|

| Mono-substitution (e.g., amino group) | C2 or C3 | Increase | nih.gov |

| Di-substitution | C2 and C3 | Decrease | nih.gov |

| Halogen atoms | General | Maintain Potency | rsc.org |

| Imidazole ring incorporation | - | Enhance Potency and Selectivity | rsc.org |

| Increased molecular rigidity | - | Increase Selectivity and Potency | rsc.org |

| Large terminal groups on pendent amine | - | Decrease Potency and Selectivity | rsc.org |

| Acyl derivatives | C5 | Strong Inhibition | core.ac.uk |

| Alkyl derivatives | C2 | Strong Inhibition | core.ac.uk |

The amine group at the 2-position of the 1,4-naphthoquinone core is a critical determinant of biological activity. Studies have shown that the presence of a single amine group at this position can provide the greatest potency and the lowest non-specific cellular toxicity nih.gov. Specifically, derivatives bearing a dimethylamino group have demonstrated significant potency, being at least four times more potent than some parent compounds in certain studies rsc.org.

The enaminone moiety (N-C=C-C=O), which is embedded in the structure of amino-naphthoquinones, is a key feature for their pharmacological activities scielo.br. Modifications to the amino group can have a profound impact on the molecule's biological profile. For example, replacing the morpholine chain in some derivatives with other functional groups has been a strategy to increase scaffold rigidity and explore new structure-activity relationships rsc.org.

The length and nature of the side chain at the 3-position, in conjunction with the 2-methyl group (a close analog to the dimethylamino group in terms of small alkyl substitution), also influence activity. For instance, in a series of 2-methyl-1,4-naphthoquinone derivatives, those with C-14 and C-16 tails at the 3-position showed the highest in vitro bioactivity, which decreased with longer side chains nih.gov. This highlights the importance of an optimal lipophilicity and spatial arrangement of substituents for effective interaction with biological targets.

| Moiety/Modification | Position | Significance in SAR | Reference |

|---|---|---|---|

| Single amine group | C2 | Greatest potency and lowest non-specific toxicity | nih.gov |

| Dimethylamino group | C2 | Significantly increased potency | rsc.org |

| Enaminone moiety (N-C=C-C=O) | - | Key for pharmacological activity | scielo.br |

| Alkyl side chain length | C3 | Optimal length (e.g., C-14, C-16) enhances bioactivity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Dimethylamino-1,4-naphthoquinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on 1,4-naphthoquinone derivatives to predict their activity and guide the design of new, more potent analogs brieflands.commdpi.com.

These models have successfully predicted the anticancer activities of 1,4-naphthoquinones against various cancer cell lines nih.govelsevierpure.com. The predictive power of these models is often high, with good correlation coefficients for both training and testing sets elsevierpure.comnih.govelsevierpure.com.

Key molecular descriptors that have been identified as influential in the QSAR models for 1,4-naphthoquinone derivatives include:

Polarizability: Properties like MATS3p and BELp8, which relate to the molecule's ability to have its electron cloud distorted, have been shown to be important nih.govelsevierpure.com.

Van der Waals volume: Descriptors such as GATS5v, GATS6v, and Mor16v, which are related to the size and bulk of the molecule, play a significant role nih.govelsevierpure.com.

Mass and Electronegativity: Descriptors like G1m and E1e, which are fundamental atomic and molecular properties, have been correlated with activity nih.govelsevierpure.com.

Dipole moment: The dipole moment of the molecule (Dipole and EEig15d) has also been found to be a key factor nih.govelsevierpure.com.

Molecular Shape and Complexity: The shape (SHP2) and ring complexity (RCI) of the compound are also significant determinants of biological activity nih.govelsevierpure.com.

For antimalarial 1,4-naphthoquinonyl derivatives, QSAR models have indicated that the energies of the highest occupied molecular orbital (HOMO) have a high correlation with their activity nih.gov. These computational models serve as a rapid and reliable tool for the virtual screening and prediction of the biological activity of novel 1,4-naphthoquinone derivatives nih.gov.

Design Principles for Enhanced Selectivity and Optimized Potency

Based on the extensive SAR and QSAR studies, several design principles have emerged for developing this compound derivatives with improved therapeutic profiles.

A primary strategy is the introduction of an amide group at the C3 position , which has been shown to enhance selectivity while preserving potency rsc.org. This suggests that modifications at this position can help in differentiating between target and off-target interactions.

Another key principle is the use of terminal cyclic amine groups , which generally exhibit higher activity rsc.org. This points towards the importance of the nature of the amine substituent for optimal biological effect. Furthermore, incorporating an imidazole ring into the naphthoquinone scaffold is a promising approach to enhance both potency and selectivity rsc.org.

The concept of molecular rigidity is also a crucial design consideration. Increasing the rigidity of a molecule can lead to higher selectivity and potency, as a more constrained compound may bind to fewer targets and have a lower entropic penalty upon binding rsc.org.

Finally, the synthesis of hybrid molecules, such as 2-amino-1,4-naphthoquinone-benzamides , has been explored as a strategy to create potent cytotoxic agents. These compounds, which combine the naphthoquinone moiety with a benzamide unit, have shown excellent cytotoxic activity against certain cancer cell lines, acting as apoptosis inducers nih.gov. The design of such hybrid molecules represents a rational approach to combining pharmacophores to achieve synergistic or enhanced biological effects.

Mechanistic Investigations at the Molecular and Cellular Levels

Redox Cycling and Reactive Oxygen Species (ROS) Generation in Biological Systems

A primary mechanism underlying the bioactivity of 1,4-naphthoquinones is their ability to undergo redox cycling. This process involves the cyclic reduction of the quinone to a semiquinone or hydroquinone, followed by its auto-oxidation back to the quinone form. nih.gov This cycle utilizes cellular reducing equivalents such as NADH or NADPH and, crucially, transfers electrons to molecular oxygen, leading to the formation of reactive oxygen species (ROS). mdpi.comresearchgate.net

The generation of ROS, which includes superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. researchgate.net This imbalance can cause widespread damage to cellular components. mdpi.com

While direct studies on 2-Dimethylamino-1,4-naphthoquinone are limited, the behavior of its analogues provides significant insight. For instance, 2,3-dimethoxy-1,4-naphthoquinone (DMNQ) is known to be a potent redox-cycling agent that induces the formation of intracellular superoxide anions. nih.gov It is considered an "exclusive redox cycler". nih.gov Similarly, it has been speculated that compounds with a structure related to 2-acyl-3-(4-dimethylaminophenyl)naphthoquinone exhibit high redox cycling capabilities, which may correlate with their biological effects. nih.gov The redox properties, and thus the capacity for ROS generation, can be significantly influenced by the nature of substituents on the naphthoquinone scaffold. nih.gov

Interaction with Cellular Macromolecules

The electrophilic nature and planar structure of the naphthoquinone core enable it to interact with essential cellular macromolecules like DNA and proteins, leading to functional alterations.

Naphthoquinones can interact with DNA through various modes, including intercalation and alkylation, potentially leading to DNA damage and cell cycle arrest. mdpi.com Due to their planar aromatic structure, these molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. researchgate.net This can distort the DNA structure, interfering with processes like replication and transcription. mdpi.com

Studies using Raman spectroscopy on the parent molecule, 1,4-naphthoquinone (B94277), revealed that its interaction with DNA leads to a conformational transition from the typical B-DNA form to the A-DNA form. nih.govdntb.gov.ua The data indicated that the compound disrupts hydrogen bonds between base pairs and fastens onto adenine (B156593) residues. nih.gov Electrochemical and computational studies on 2-arylpiperidinyl-1,4-naphthoquinone derivatives, which are structurally related, suggest that intercalation is the most probable mechanism of their interaction with DNA, with π-stacking interactions providing stability. researchgate.net

Naphthoquinones can also bind to proteins, altering their conformation and function. A key example is the interaction with Human Serum Albumin (HSA), the most abundant protein in blood plasma, which is crucial for the transport and disposition of many compounds. nih.govnih.gov The binding to HSA can significantly affect a compound's pharmacokinetics. nih.gov

While direct data for this compound is not available, research on analogous structures provides a model for this interaction. A study on 2-(4-methoxyanilino)naphthalene-1,4-dione (MN), which also features a substituted amino group at the 2-position, investigated its binding to HSA using spectroscopic and in silico methods. nih.gov The findings showed that MN binds preferentially to Sudlow's site I, located in subdomain IIA of HSA, a hydrophobic cavity. nih.gov The interaction was identified as a static quenching process, suggesting the formation of a stable ground-state complex. nih.gov Similar binding to albumin has been noted for other derivatives, such as 2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione. nih.gov The primary forces driving these interactions are often hydrophobic. nih.gov

Table 1: Binding Parameters for the Interaction of 2-(4-methoxyanilino)naphthalene-1,4-dione (MN) with Human Serum Albumin (HSA) (Data derived from a study on a related amino-naphthoquinone derivative)

| Parameter | Value |

| Binding Site | Subdomain IIA (Site I) |

| Binding Affinity (kcal/mol) | -7.15 |

| Quenching Mechanism | Static with potential dynamic contribution |

| Primary Interaction Forces | Hydrophobic |

This table presents findings from a study on a structurally similar compound, 2-(4-methoxyanilino)naphthalene-1,4-dione, to illustrate the potential binding characteristics of amino-naphthoquinones with HSA. nih.gov

Cellular Pathway Perturbations

The molecular interactions of this compound analogues culminate in the disruption of key cellular signaling pathways, often leading to programmed cell death.

The oxidative stress and macromolecular damage induced by redox-cycling naphthoquinones are potent triggers for apoptosis (programmed cell death) and, at higher concentrations, necrosis. mdpi.comnih.gov Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases that execute cell death. nih.govyoutube.comyoutube.com

The analogue 2,3-dimethoxy-1,4-naphthoquinone (DMNQ) is a well-established inducer of apoptosis and necrosis, with the cellular outcome being concentration-dependent. nih.gov The intrinsic pathway is often implicated, where ROS-induced damage leads to the loss of mitochondrial membrane integrity, release of cytochrome c, and subsequent activation of the caspase cascade. youtube.comyoutube.com Stress-activated protein kinases, such as JNK and p38 MAPK, are also often activated by cellular stress and can promote apoptosis. nih.gov

Mitochondria are central to the mechanisms of many naphthoquinones, being both a primary source of ROS generation during normal respiration and a key target of ROS-induced damage. mdpi.com Some 1,4-naphthoquinone derivatives have been shown to interfere with the mitochondrial electron transport chain. mdpi.com This disruption can impair the cell's bioenergetic status by reducing ATP production and can also exacerbate ROS production. mdpi.com

Conversely, in certain contexts, naphthoquinones have demonstrated protective effects on mitochondria. In a study using a rotenone-induced neurotoxicity model, specific 1,4-naphthoquinone derivatives were found to restore normal mitochondrial function and regain the mitochondrial membrane potential that had been disrupted by the toxin. mdpi.com This was attributed to their ability to reduce ROS levels, suggesting a complex, context-dependent role in modulating mitochondrial status. mdpi.com

Molecular Mechanisms of Enzyme and Receptor Modulation

Detailed molecular-level investigations specifically elucidating the broad enzymatic and receptor modulation profile of this compound are limited in the available scientific literature. However, existing research and related studies provide insights into its potential biological interactions.

The reactivity of this compound has been noted in chemical synthesis, such as its reaction with cyanomethylenetriphenylphosphorane. researchgate.netacs.org Such reactivity is a foundational characteristic for potential interactions with biological macromolecules.

While comprehensive screening against a wide array of enzymes and receptors for this specific molecule is not extensively documented, some information points toward potential targets. For instance, there is a mention of its application in methods for inhibiting SET8, a histone methyltransferase, although detailed mechanistic data from primary research literature is not specified. molaid.com

Furthermore, a patent has described the use of this compound as a synthetic precursor to a derivative with pharmacological activity related to wound treatment, including the promotion of granuloma formation. google.com This suggests that the molecule or its metabolites may interact with biological pathways involved in tissue repair, which are often regulated by a variety of enzymes and signaling receptors.

Studies on the photophysical properties of this compound, such as the determination of its photolysis quantum yield, have been conducted. researchgate.netresearchgate.net While not direct measures of enzyme or receptor modulation, these studies are crucial for understanding the molecule's chemical behavior, which can influence its biological interactions, particularly in contexts involving light exposure.

It is important to note that the broader class of amino-1,4-naphthoquinones has been a subject of extensive research, revealing interactions with numerous biological targets. However, direct extrapolation of these mechanisms to this compound requires specific investigation.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the electronic structure of 1,4-naphthoquinone (B94277) derivatives. scientific.netresearchgate.net These calculations offer a balance between computational cost and accuracy, making them suitable for studying the complex electronic systems of these molecules. DFT methods are widely used to predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's stability and reactivity. researchgate.netsphinxsai.com

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.net

In 2-amino-1,4-naphthoquinone derivatives, the HOMO is typically localized over the aminonaphthoquinone moiety, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is often distributed across the quinone ring, highlighting its electron-accepting (electrophilic) nature. researchgate.net The introduction of the dimethylamino group, an electron-donating group, is expected to raise the energy of the HOMO and decrease the HOMO-LUMO gap compared to the unsubstituted 1,4-naphthoquinone, thereby increasing its reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Compound, 2-amino-3-chloro-1,4-naphthoquinone

| Parameter | Value |

|---|---|

| HOMO Energy | -8.12 eV |

| LUMO Energy | -4.61 eV |

| Energy Gap (ΔE) | 3.51 eV |

| Ionization Potential (I) | 8.12 eV |

| Electron Affinity (A) | 4.61 eV |

| Global Hardness (η) | 1.75 |

| Chemical Potential (µ) | -6.36 eV |

| Global Electrophilicity (ω) | 11.60 eV |

Data derived from DFT calculations on 2-amino-3-chloro-1,4-naphthoquinone and serves as a representative example. sphinxsai.comsphinxsai.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

From the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated. researchgate.net These include ionization potential, electron affinity, electronegativity, chemical potential, and global hardness and softness. nih.gov These descriptors provide quantitative measures of a molecule's stability and reactivity. For instance, a higher chemical potential suggests a greater tendency to donate electrons, while hardness is a measure of resistance to charge transfer. sphinxsai.comsphinxsai.com

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govthebioscan.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.netijfmr.com Numerous studies have employed molecular docking to investigate the binding of 1,4-naphthoquinone derivatives to various biological targets, including enzymes implicated in cancer and infectious diseases. researchgate.netnih.govnih.gov

In these studies, the 2-dimethylamino-1,4-naphthoquinone molecule would be docked into the active site of a target protein. The docking algorithm samples various conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates stronger binding. ijfmr.com Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site are then analyzed to rationalize the binding mode.

Table 2: Representative Docking Scores of 1,4-Naphthoquinone Derivatives against Various Biological Targets

| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Dimeric Naphthoquinones | H5N1 Neuraminidase | - | nih.gov |

| Arylated 1,4-Naphthoquinones | 1W3R Protein | -9.2 | ijfmr.com |

| 1,4-Naphthoquinone-benzoic acid hybrids | VEGFR-2 | - | researchgate.net |

| 2-Amino-1,4-naphthoquinone derivatives | EGFR Tyrosine Kinase | - | nih.gov |

Note: Specific docking scores are highly dependent on the specific ligand, target, and software used. This table provides examples of targets studied for related compounds.

Quantum Chemical Approaches to Reaction Mechanisms and Spectroscopic Properties

Quantum chemical methods, particularly DFT, are invaluable for elucidating reaction mechanisms and interpreting spectroscopic data. For this compound, these methods can be used to model reaction pathways, such as nucleophilic substitution reactions at the C3 position or dimerization processes. rsc.orgrsc.org By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction's thermodynamics and kinetics can be obtained.

Furthermore, computational spectroscopy plays a crucial role in assigning and understanding experimental spectra. DFT calculations can predict vibrational frequencies (Infrared and Raman spectra) with a good degree of accuracy, aiding in the assignment of complex experimental spectra of 1,4-naphthoquinone derivatives. sphinxsai.comsphinxsai.comscielo.br Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectroscopy. scientific.netnih.gov These calculations help to identify the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of the quinone chromophore.

Future Research Directions and Emerging Applications

Development of Next-Generation 2-Dimethylamino-1,4-naphthoquinone Derivatives with Refined Profiles

The quest for enhanced biological activity and improved pharmacological properties is driving the development of new derivatives of this compound. Researchers are exploring various synthetic strategies to modify the core structure and introduce new functional groups.

One common approach involves nucleophilic substitution reactions. For instance, the reactivity of 2-methoxy-1,4-naphthoquinones with secondary amines has been utilized to synthesize a range of 2-dialkylamino-1,4-naphthoquinone derivatives with good yields. researchgate.net The presence of different substituents on the naphthoquinone ring can significantly influence the outcome of these reactions. researchgate.net Other synthetic routes include the reaction of 2,3-dichloro-1,4-naphthoquinone with various amines, piperazines, and morpholines to create new amino-naphthoquinone derivatives. nih.gov

The introduction of different chemical moieties, such as amines, amino acids, furans, pyrans, pyrazoles, and triazoles, has been shown to improve the pharmacological properties of naphthoquinones. nih.gov For example, the synthesis of 1,2,4-triazine (B1199460) and 1,2,4-triazole-containing derivatives has been reported. nih.gov Furthermore, the incorporation of an amide structure can increase the polarity and solubility of these compounds, potentially enhancing their interaction with target proteins. mdpi.com

Structure-activity relationship (QSAR) studies are crucial in guiding the design of these new derivatives. nih.govbrieflands.com By understanding how different chemical features influence biological activity, researchers can rationally design compounds with optimized properties. nih.govbrieflands.com For example, QSAR studies have shown that the hydrophobicity of 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones plays a significant role in their antiproliferative activities. nih.gov

Table 1: Examples of Synthesized 2-Amino-1,4-naphthoquinone Derivatives and their Potential

| Derivative Type | Synthetic Approach | Potential Application |

| 2-Dialkylamino-1,4-naphthoquinones | Nucleophilic substitution of 2-methoxy-1,4-naphthoquinones with secondary amines. researchgate.net | Varied biological activities. researchgate.net |

| Amino-naphthoquinone derivatives | Reaction of 2,3-dichloro-1,4-naphthoquinone with amines, piperazines, or morpholines. nih.gov | Anti-Chagas agents. nih.gov |

| 1,2,4-Triazine and 1,2,4-triazole (B32235) derivatives | Synthesis from naphthoquinone precursors. nih.gov | Antimicrobial, anti-allergic, analgesic, anti-HIV, anti-inflammatory, anticancer, antimalarial, and antituberculosis agents. nih.gov |

| Amide-containing derivatives | Incorporation of an amide structure. mdpi.com | Improved polarity, solubility, and interaction with target proteins. mdpi.com |

| Oxyphenyl-bearing 2-amino-1,4-naphthoquinones | Two-step synthesis route. nih.gov | Cytotoxic activity against cancer cell lines. nih.gov |

Exploration of Novel Pharmacological Targets and Therapeutic Areas

The diverse biological activities of this compound and its derivatives have spurred investigations into new pharmacological targets and therapeutic applications beyond their traditionally recognized roles. nih.govmdpi.com

The redox properties of the 1,4-naphthoquinone (B94277) core are central to many of its biological effects. mdpi.com These compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells. mdpi.comnih.gov This mechanism is a key area of exploration for anticancer drug development. nih.gov

Furthermore, the electrophilic nature of the 1,4-naphthoquinone moiety allows it to interact with various biological nucleophiles, including thiol groups in proteins and amino acids like lysine. mdpi.com This reactivity opens up a wide range of potential molecular targets.

Recent research has identified several promising therapeutic areas for 2-amino-1,4-naphthoquinone derivatives:

Anticancer Agents: Numerous studies have demonstrated the potent cytotoxic activity of these compounds against various cancer cell lines, including lung, prostate, and breast cancer. mdpi.comnih.gov Some derivatives have been shown to induce apoptosis and cell cycle arrest. nih.gov For instance, certain 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety have exhibited significant cytotoxicity against MCF-7 breast cancer cells. nih.gov

Antimicrobial and Antifungal Agents: The naphthoquinone scaffold is a promising platform for developing new drugs against multidrug-resistant bacteria and fungi. nih.govresearchgate.net The introduction of specific functional groups can enhance their antimicrobial potency. nih.gov

Antidiabetic Agents: Some 2-phenylamino-1,4-naphthoquinone derivatives have shown potential as hypoglycemic agents. griffith.edu.auscielo.brnih.gov Studies in animal models have indicated that these compounds can significantly reduce blood glucose levels. griffith.edu.aunih.gov

Enzyme Inhibitors: Naphthoquinone derivatives have been investigated as inhibitors of various enzymes, including protein tyrosine phosphatases like CDC25B, which are implicated in cell cycle control and could be targets for cancer therapy. griffith.edu.auscielo.br They have also been identified as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy. brieflands.com

Table 2: Investigated Pharmacological Targets and Therapeutic Areas for 2-Amino-1,4-naphthoquinone Derivatives

| Pharmacological Target/Therapeutic Area | Mechanism of Action/Key Findings |

| Anticancer | Induction of apoptosis and cell cycle arrest; generation of reactive oxygen species. mdpi.comnih.govmdpi.com |

| Antimicrobial/Antifungal | Disruption of microbial cell processes. nih.gov |

| Antidiabetic | Reduction of blood glucose levels. griffith.edu.aunih.gov |

| Enzyme Inhibition (e.g., CDC25B, IDO1) | Inhibition of key enzymes involved in disease pathways. brieflands.comgriffith.edu.auscielo.br |

Challenges and Opportunities in the Field of this compound Research

Despite the significant potential of this compound and its derivatives, several challenges need to be addressed to translate these promising findings into clinical applications.

One of the primary challenges is the potential for cytotoxicity and lack of selectivity. nih.gov While the ability to induce cell death is beneficial in cancer therapy, it can also lead to toxicity in healthy cells. nih.gov Therefore, a key focus of future research is to design derivatives with improved selectivity for cancer cells over normal cells.

Another challenge lies in the complex interplay between the chemical structure and biological activity. The redox properties that contribute to the therapeutic effects of these compounds can also lead to off-target effects and toxicity. nih.gov Understanding and controlling these redox properties is crucial for developing safer and more effective drugs. nih.gov

Despite these challenges, the field of this compound research is ripe with opportunities. The vast chemical space that can be explored through synthetic modifications offers immense potential for discovering novel compounds with superior therapeutic profiles. nih.gov The growing understanding of the molecular mechanisms underlying the biological activities of these compounds will enable more rational drug design. brieflands.com

Furthermore, the application of advanced computational techniques, such as molecular docking and dynamics simulations, can aid in identifying potential biological targets and predicting the activity of new derivatives, thereby accelerating the drug discovery process. nih.gov The continued investigation into the diverse pharmacological properties of this class of compounds is likely to uncover new therapeutic applications in the years to come.

常见问题

Basic Research Questions

Q. What are the common synthetic methodologies for 2-dimethylamino-1,4-naphthoquinone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 2-amino/alkylamino-substituted naphthoquinones typically involves multicomponent reactions (MCRs) or radical trapping strategies. For dimethylamino derivatives, nucleophilic substitution with dimethylamine on halogenated precursors (e.g., 2-bromo-1,4-naphthoquinone) is a viable route . Metal catalysts like silver nitrate can enhance reaction efficiency in radical-based difunctionalization of alkenes, as seen in CF3-functionalized analogs . Optimize solvent polarity (e.g., DMF or glacial acetic acid) and reaction temperature (80–120°C) to improve regioselectivity. Purification via column chromatography using hexane/ethyl acetate gradients is recommended .

Q. How is the structure of this compound characterized, and what spectroscopic techniques are critical?

- Methodological Answer : Use a combination of:

- FT-IR : Identify νC=O (1650–1700 cm⁻¹) and νN–H (if present) stretches. Intramolecular hydrogen bonding may shift νOH in related hydroxy derivatives .

- 1H/13C NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet (~2.8–3.2 ppm) in 1H NMR. Quinoid carbons (C=O) resonate at ~180–190 ppm in 13C NMR .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 228 for C₁₂H₁₁NO₂) and purity (>98%) .

Q. What are the primary biological activities of this compound, and how are these assays designed?

- Methodological Answer : Naphthoquinones exhibit redox-dependent bioactivity. Standard assays include:

- Antimicrobial Testing : Kirby-Bauer disk diffusion or microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus). Use DMSO as a solvent control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with menadione as a positive control. Monitor ROS generation via DCFH-DA probes .

- Redox Cycling : Electrochemical methods (cyclic voltammetry) to measure E₁/2 values, correlating with NADH oxidation capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Redox Potential Variability : Substituents (e.g., electron-withdrawing groups) alter E₁/2, affecting ROS generation. Compare electrochemical data across studies .

- Cell Line Specificity : Test derivatives on multiple lines (e.g., Bifidobacterium vs. cancer cells) to assess selective toxicity .

- Experimental Design : Standardize assay conditions (e.g., O₂ levels, NADH cofactor concentrations) to minimize artifacts .

Q. What strategies optimize the synthesis of this compound for scalable production?

- Methodological Answer :

- Catalyst Screening : Test AgNO₃ or CuI for radical-mediated alkylamination. Silver catalysts improve yields in trifluoromethylation analogs .

- Green Chemistry : Replace halogenated precursors with dimethylamine gas in flow reactors. Ammonium acetate can act as a mild base in aqueous media .

- Purification : Use recrystallization (ethanol/water) instead of chromatography for large batches .

Q. How do the redox properties of this compound influence its mechanism in antimicrobial activity?

- Methodological Answer :

- Redox Cycling : The compound undergoes single-electron reductions (e.g., by NADPH diaphorase), generating semiquinone radicals that reduce O₂ to O₂⁻, causing oxidative stress .

- Membrane Disruption : Hydrophobic dimethylamino groups enhance lipid bilayer penetration. Use fluorescence assays (propidium iodide uptake) to confirm membrane damage .

- Synergistic Effects : Combine with Fe³⁰ to form metal complexes that catalyze Fenton reactions, amplifying ROS production .

Q. What computational tools aid in predicting the bioactivity of novel this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, HOMO/LUMO energies, and Hammett constants from existing analogs .

- Docking Studies : Simulate interactions with target enzymes (e.g., S. aureus FabI) using AutoDock Vina. Validate with mutagenesis data .

- DFT Calculations : Analyze intramolecular H-bonding and charge distribution to predict stability and redox potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。